molecular formula C21H17N5O4 B2446236 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide

Cat. No.: B2446236
M. Wt: 403.4 g/mol
InChI Key: SJVYJAHOZOGQNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is a useful research compound. Its molecular formula is C21H17N5O4 and its molecular weight is 403.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they break down acetylcholine, a neurotransmitter that transmits signals in the nervous system. Inhibition of these enzymes can lead to an increase in acetylcholine, which can have therapeutic effects in conditions like Alzheimer’s disease .

Mode of Action

This compound acts as an inhibitor of cholinesterase enzymes . By binding to these enzymes, it prevents them from breaking down acetylcholine. This leads to an increase in the concentration of acetylcholine in the nervous system, enhancing the transmission of signals .

Biochemical Pathways

The compound affects the cholinergic pathway in the nervous system . By inhibiting cholinesterase enzymes, it increases the concentration of acetylcholine, a key neurotransmitter in this pathway. This can enhance signal transmission and have various downstream effects, depending on the specific context within the nervous system .

Pharmacokinetics

Sulfonamides are typically absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound and its ability to reach its target sites in the body .

Result of Action

The inhibition of cholinesterase enzymes by this compound leads to an increase in acetylcholine levels in the nervous system . This can enhance signal transmission, which can have various effects at the molecular and cellular levels. For instance, it can improve cognitive function in conditions like Alzheimer’s disease, where cholinergic signaling is impaired .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O4/c27-19(24-14-6-7-17-18(10-14)30-9-8-29-17)12-25-13-22-20-16(21(25)28)11-23-26(20)15-4-2-1-3-5-15/h1-7,10-11,13H,8-9,12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVYJAHOZOGQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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